![molecular formula C15H17ClFNO B5369159 N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been of great interest to the scientific community due to its potential therapeutic applications. BIA 10-2474 has been shown to have a high affinity for fatty acid amide hydrolase (FAAH), an enzyme that plays a key role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, BIA 10-2474 has the potential to modulate the endocannabinoid system and provide therapeutic benefits for a variety of conditions.
Mechanism of Action
BIA 10-2474 works by inhibiting the activity of N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide, an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a key role in the regulation of various physiological processes. By inhibiting this compound, BIA 10-2474 increases the levels of endocannabinoids in the body, which can have a variety of effects on the endocannabinoid system.
Biochemical and physiological effects:
The biochemical and physiological effects of BIA 10-2474 are primarily related to its ability to modulate the endocannabinoid system. Studies have shown that BIA 10-2474 can increase the levels of endocannabinoids such as anandamide, which can have analgesic and anti-inflammatory effects. BIA 10-2474 has also been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
BIA 10-2474 has several advantages for laboratory experiments, including its high potency and selectivity for N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide. However, there are also some limitations to using BIA 10-2474 in laboratory experiments. One limitation is that it can be difficult to obtain and synthesize in large quantities. Additionally, BIA 10-2474 has been associated with some toxic effects, which can complicate its use in laboratory experiments.
Future Directions
There are several potential future directions for research on BIA 10-2474. One area of interest is the development of more potent and selective N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide inhibitors that have fewer toxic effects. Another potential direction is the investigation of the therapeutic potential of BIA 10-2474 in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of BIA 10-2474 and its potential applications in the treatment of various conditions.
Synthesis Methods
The synthesis of BIA 10-2474 involves a series of chemical reactions that are carried out in a controlled laboratory setting. The first step involves the conversion of 4-chloro-2-fluoroaniline to the corresponding amide by reaction with 2-bromobicyclo[2.2.1]hept-5-en-2-ylmethanol. The resulting intermediate is then treated with acetic anhydride to yield the final product, BIA 10-2474. The synthesis of BIA 10-2474 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
BIA 10-2474 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that BIA 10-2474 can modulate the endocannabinoid system and provide analgesic effects in animal models of pain. Additionally, BIA 10-2474 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions such as arthritis. Other potential therapeutic applications of BIA 10-2474 include the treatment of anxiety and depression.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-12-4-3-10(13(17)8-12)7-15(19)18-14-6-9-1-2-11(14)5-9/h3-4,8-9,11,14H,1-2,5-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOAQAZCQBYQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.